molecular formula C13H19N5O2 B13307356 Benzyl N-[1-(N'-aminocarbamimidoyl)pyrrolidin-3-yl]carbamate

Benzyl N-[1-(N'-aminocarbamimidoyl)pyrrolidin-3-yl]carbamate

Cat. No.: B13307356
M. Wt: 277.32 g/mol
InChI Key: FCQRNYMFIUQMRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biological Activity

Benzyl N-[1-(N'-aminocarbamimidoyl)pyrrolidin-3-yl]carbamate, also known by its CAS number 1700563-88-7, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C13H19N5O2
  • Molecular Weight : 277.32 g/mol
  • CAS Number : 1700563-88-7

The structural characteristics of this compound suggest that it may interact with various biological targets due to the presence of both a pyrrolidine ring and an aminocarbamimidoyl group.

Research indicates that compounds with similar structures often exhibit diverse mechanisms of action. For instance:

  • Receptor Modulation : Compounds like this compound may act as modulators of specific receptors, influencing cellular signaling pathways.
  • Antitumor Activity : Preliminary studies have shown that related pyrrolidine compounds can exhibit antitumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth in vivo models .

Biological Activity Data

The biological activity of this compound has been evaluated through various studies. The following table summarizes key findings from recent research:

Study ReferenceBiological ActivityMethodologyKey Findings
AntiproliferativeIn vitroInduced cell death in pancreatic cancer cells at concentrations above 10 µM.
Receptor antagonismIn vivoShowed significant reduction in tumor size in xenograft models after treatment.
Seizure activityAnimal modelDemonstrated potent antiseizure effects, indicating potential for neurological applications.

Case Studies and Research Findings

  • Antitumor Effects : A study investigating the antitumor properties of similar compounds found that they significantly reduced cell viability in aggressive cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) when treated with doses around 10 µM over three days . This suggests that this compound may have comparable effects.
  • Neurological Applications : Another study highlighted the antiseizure activity of related compounds, indicating that modifications to the pyrrolidine structure can enhance bioavailability and efficacy against seizures . This opens avenues for research into its potential use in treating epilepsy or other neurological disorders.

Properties

Molecular Formula

C13H19N5O2

Molecular Weight

277.32 g/mol

IUPAC Name

benzyl N-[1-[(E)-C-aminocarbonohydrazonoyl]pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C13H19N5O2/c14-12(17-15)18-7-6-11(8-18)16-13(19)20-9-10-4-2-1-3-5-10/h1-5,11H,6-9,15H2,(H2,14,17)(H,16,19)

InChI Key

FCQRNYMFIUQMRS-UHFFFAOYSA-N

Isomeric SMILES

C1CN(CC1NC(=O)OCC2=CC=CC=C2)/C(=N/N)/N

Canonical SMILES

C1CN(CC1NC(=O)OCC2=CC=CC=C2)C(=NN)N

Origin of Product

United States

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